molecular formula C13H16ClN3 B1461593 4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile CAS No. 939816-96-3

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

Cat. No. B1461593
CAS RN: 939816-96-3
M. Wt: 249.74 g/mol
InChI Key: GNKTVPXIISHKCM-UHFFFAOYSA-N
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Description

“4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile” is a chemical compound . It has been used in the preparation of various pharmaceutical compounds . It’s also been used in the study of crystal structures .

Scientific Research Applications

Building Blocks for Chemical Synthesis

“4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile” is used as a building block in chemical synthesis . It is available for scientific research at MilliporeSigma , indicating its use in the creation of more complex molecules.

Protein Kinase B (PKB/Akt) Inhibition

This compound has been used in the discovery of selective, orally active inhibitors of Protein Kinase B (PKB/Akt) . PKB/Akt is an important component of intracellular signaling pathways regulating growth and survival, and its inhibition has potential as an antitumor agent .

Optimization of Lipophilic Substitution

The compound has been used in the optimization of lipophilic substitution within a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines . This provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Crystal Structure Analysis

The crystal structure of “4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile” can be analyzed for various research purposes . Understanding the crystal structure of a compound is crucial in fields like material science, solid-state physics, and pharmaceuticals.

Drug Discovery and Development

Given its role in inhibiting PKB/Akt, this compound could be used in drug discovery and development . Its potential as an antitumor agent makes it a candidate for further research in cancer therapeutics .

Bioavailability Studies

The compound has been used in studies to improve oral bioavailability . Bioavailability is a critical factor in drug design and plays a significant role in a drug’s pharmacokinetics .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely. The safety data sheet for “2-chloro-5- ((1-methylpiperidin-4-yl)methoxy)pyrimidine”, a similar compound, mentions hazard statements H302, H315, H319, H335 and precautionary statements P261, P280, P301 .

properties

IUPAC Name

4-chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c1-17-6-4-12(5-7-17)16-13-8-11(14)3-2-10(13)9-15/h2-3,8,12,16H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKTVPXIISHKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=C(C=CC(=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-[(1-methylpiperidin-4-yl)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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